Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine

CAS No.: 42727-95-7

Cat. No.: VC16975922

Molecular Formula: C4H10BNO3

Molecular Weight: 130.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42727-95-7 |

|---|---|

| Molecular Formula | C4H10BNO3 |

| Molecular Weight | 130.94 g/mol |

| IUPAC Name | 2-hydroxy-1,3,6,2-dioxazaborocane |

| Standard InChI | InChI=1S/C4H10BNO3/c7-5-8-3-1-6-2-4-9-5/h6-7H,1-4H2 |

| Standard InChI Key | ZGHXEEFARUMNRD-UHFFFAOYSA-N |

| Canonical SMILES | B1(OCCNCCO1)O |

Introduction

Structural and Molecular Characteristics

Core Structure and Bonding

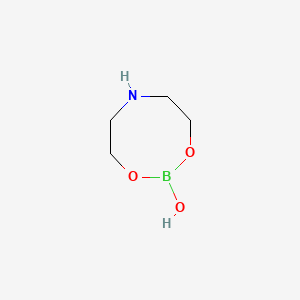

Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine features a six-membered ring comprising two oxygen atoms, one nitrogen atom, and one boron atom (Figure 1). The boron center is coordinated to a hydroxyl group (-OH), rendering the compound a Lewis acid capable of forming stable complexes with electron-rich species . The saturated tetrahydro configuration reduces ring strain, enhancing stability compared to aromatic analogs.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀BNO₃ |

| Molecular Weight | 130.94 g/mol |

| IUPAC Name | 2-Hydroxy-1,3,6,2-dioxazaborocane |

| CAS Registry | 42727-95-7 |

| InChI | InChI=1S/C4H10BNO3/c7-5-8-3-1-6-2-4-9-5/h6-7H,1-4H2 |

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via condensation reactions between boron reagents and amino alcohols. A representative method involves reacting n-butylboronic acid with 2-(2-hydroxyethylamino)ethanol under anhydrous conditions, followed by purification via extraction and drying .

Table 2: Key Synthesis Steps

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve n-butylboronic acid and 2-(2-hydroxyethylamino)ethanol in CH₂Cl₂ | N₂ atmosphere, room temperature |

| 2 | Add brine to the mixture | Stir for 1 hour |

| 3 | Separate organic layer, wash with brine, dry over MgSO₄, and concentrate | Vacuum evaporation |

This protocol yields the parent dioxazaborocine ring, which can be functionalized further. For instance, substituting the hydroxyl group with alkyl or aryl chains modulates solubility and reactivity .

Chemical Reactivity

The boron atom’s vacant p-orbital facilitates interactions with nucleophiles, enabling:

-

Hydrolysis: Boron-oxygen bonds react with water to form boric acid derivatives.

-

Condensation: Reactivity with diols or diamines generates larger macrocycles or polymers.

-

Coordination Chemistry: The hydroxyl group acts as a ligand for transition metals, potentially enabling catalytic applications .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume